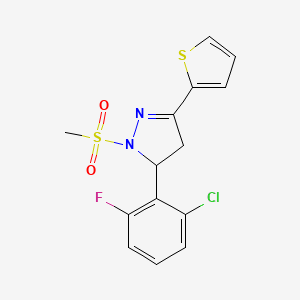

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

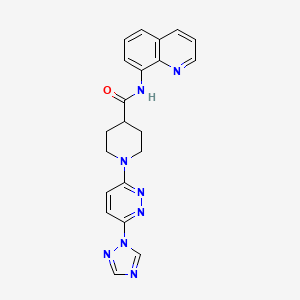

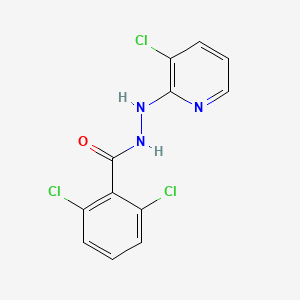

The compound 3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a chemical entity that appears to be a result of a synthetic process involving the incorporation of a sulfonyl group, a piperazine ring, and a furan moiety into a pyridazine backbone. This structure suggests potential biological activity, which could be explored for antimicrobial, antifungal, or antimalarial applications.

Synthesis Analysis

The synthesis of related compounds involves a three-component domino reaction, which is a metal-free process combining 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates to yield sulfonylated furan or imidazo[1,2-a]pyridine derivatives . Another relevant synthesis pathway includes the reaction of 6-chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by a reaction with sulfonyl chloride to introduce the sulfonamide group . These methods exhibit good efficiency and functional group tolerance, indicating a versatile approach to synthesizing a variety of related compounds.

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further linked to a pyridazine ring substituted with a furan moiety. The presence of the 2,4-dimethylphenyl group as part of the sulfonyl moiety suggests increased lipophilicity, which could influence the compound's interaction with biological targets. The structural elements of this compound are indicative of a molecule designed for specific biological interactions, possibly targeting enzymes or receptors.

Chemical Reactions Analysis

While the specific chemical reactions of 3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine are not detailed in the provided data, the synthesis pathways suggest that the compound could participate in further chemical transformations. The presence of reactive functional groups such as the sulfonyl and furan moieties could allow for additional derivatization or conjugation reactions, potentially modifying the compound's biological activity or pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The sulfonyl group could confer some degree of water solubility, while the dimethylphenyl group might enhance lipophilicity. The piperazine ring is known to be a versatile linker in drug molecules, often contributing to the compound's overall conformational flexibility. The furan ring, being an aromatic heterocycle, could participate in pi-pi interactions and hydrogen bonding, which might be relevant in the context of molecular recognition processes. The compound's properties, such as melting point, solubility, and stability, would be critical in determining its suitability for further development as a therapeutic agent.

Scientific Research Applications

Antiproliferative Activity

- Cancer Cell Lines : Compounds similar to "3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine" have been studied for their antiproliferative effects on human cancer cell lines, showing promising results as potential anticancer agents. Specifically, derivatives of pyridazine exhibited good activity on multiple cell lines, suggesting a potential for cancer treatment research (Mallesha et al., 2012).

Antimicrobial Activity

- Antibacterial and Antifungal : Studies have synthesized and evaluated derivatives of piperazine and pyridazine for antibacterial, antifungal, and anthelmintic activities. Some of these compounds have shown significant biological activities, indicating potential in developing new antibacterial and antifungal agents (Khan et al., 2019).

Molecular Docking and Latent Fingerprint Analysis

- Molecular Docking : Research involving the docking to crystal structures of target proteins showed that active compounds have similar binding poses as standards, demonstrating a correlation between binding energy and observed in vitro data for active compounds (Khan et al., 2019).

- Fingerprint Detection : Some of these compounds, particularly those with piperazine derivatives, have been found useful in detecting latent fingerprints on various surfaces, providing potential applications in forensic science (Khan et al., 2019).

Antidepressant Properties

- Potential Antidepressant Effects : Pyridazine derivatives have been evaluated for their potential antidepressant effects using psychopharmacological tests in mice. Such studies are crucial for exploring new therapeutic agents for treating depression (Rubat et al., 1995).

properties

IUPAC Name |

3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-15-5-7-19(16(2)14-15)28(25,26)24-11-9-23(10-12-24)20-8-6-17(21-22-20)18-4-3-13-27-18/h3-8,13-14H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTGKHRPJQAEMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride](/img/structure/B2502217.png)

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B2502218.png)

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2502223.png)

![N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide](/img/structure/B2502227.png)